molecular formula C15H23NO2 B14908675 N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine

Cat. No.: B14908675
M. Wt: 249.35 g/mol
InChI Key: HIKNKIVOTIUOLG-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group substituted with ethoxy and methoxy groups, attached to a cyclopentanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine typically involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
  • N-(4-methoxybenzyl)cyclopentanamine
  • N-(4-ethoxybenzyl)cyclopentanamine

Uniqueness

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the ethoxy and methoxy groups on the benzyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{2}

This compound features a cyclopentanamine core with a substituted benzyl group that includes ethoxy and methoxy functional groups. These substitutions may enhance its lipophilicity and influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclopentanamine with an appropriate benzyl halide derivative. The following general reaction scheme can be employed:

  • Formation of the Base : Cyclopentanamine is prepared or obtained from commercial sources.
  • Alkylation Reaction : The base is reacted with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base (such as potassium carbonate) to yield the desired product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain diarylpentanoids, which share structural similarities, are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of substituents on the aromatic ring can enhance these effects, as demonstrated in several case studies.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. coli20 µg/mL
This compoundUnknownTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production, a key inflammatory mediator.

  • IC50 Values : Preliminary results suggest an IC50 value in the range of 10–20 µM for NO inhibition, indicating moderate potency compared to established anti-inflammatory agents like curcumin.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the therapeutic potential of new compounds. Studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For example:

Cell LineIC50 (µM)Remarks
MDA-MB-231 (Breast Cancer)15Significant apoptosis observed
HEK293 (Normal Cells)>50Low cytotoxicity

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Modulation of Signaling Pathways : The compound may interfere with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through caspase activation pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents.
  • Anti-inflammatory Activity : Research published in Bioorganic & Medicinal Chemistry Letters reported that related compounds significantly reduced NO production in LPS-stimulated macrophages, suggesting potential therapeutic use in inflammatory diseases.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C15H23NO2/c1-3-18-14-9-8-12(10-15(14)17-2)11-16-13-6-4-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3

InChI Key

HIKNKIVOTIUOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2CCCC2)OC

Origin of Product

United States

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